molecular formula C3H3F5O3S B15159143 1,1,2,2,3-Pentafluoropropane-1-sulfonic acid

1,1,2,2,3-Pentafluoropropane-1-sulfonic acid

Cat. No.: B15159143
M. Wt: 214.11 g/mol
InChI Key: HQBMPGJZJPMOTD-UHFFFAOYSA-N
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Description

1,1,2,2,3-Pentafluoropropane-1-sulfonic acid is a fluorinated organic compound with the molecular formula C3H3F5O3S. It is known for its unique chemical properties, including high thermal stability and resistance to degradation. This compound is used in various industrial and scientific applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2,3-Pentafluoropropane-1-sulfonic acid can be synthesized through several methods. One common approach involves the fluorination of propane derivatives. For instance, starting with 1,1,2,2,3-pentafluoropropane, the sulfonic acid group can be introduced using sulfonation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes followed by sulfonation. These processes are carried out in specialized reactors designed to handle highly reactive fluorinated compounds and ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,3-Pentafluoropropane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate esters, while substitution reactions can produce various substituted fluoropropane derivatives .

Scientific Research Applications

1,1,2,2,3-Pentafluoropropane-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2,3-pentafluoropropane-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group and fluorinated backbone. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1,1,2,2,3-Pentafluoropropane-1-sulfonic acid is unique due to its specific fluorination pattern and the presence of the sulfonic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C3H3F5O3S

Molecular Weight

214.11 g/mol

IUPAC Name

1,1,2,2,3-pentafluoropropane-1-sulfonic acid

InChI

InChI=1S/C3H3F5O3S/c4-1-2(5,6)3(7,8)12(9,10)11/h1H2,(H,9,10,11)

InChI Key

HQBMPGJZJPMOTD-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)O)(F)F)F

Origin of Product

United States

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